N'-(2-cyanoethyl)-N-(6-methylpyridin-3-yl)-N'-(pyridin-3-ylmethyl)oxamide
Description
N’-(2-cyanoethyl)-N-(6-methylpyridin-3-yl)-N’-(pyridin-3-ylmethyl)oxamide is a complex organic compound characterized by its unique structure, which includes a cyanoethyl group, a methylpyridinyl group, and a pyridinylmethyl group
Properties
IUPAC Name |
N'-(2-cyanoethyl)-N-(6-methylpyridin-3-yl)-N'-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-13-5-6-15(11-20-13)21-16(23)17(24)22(9-3-7-18)12-14-4-2-8-19-10-14/h2,4-6,8,10-11H,3,9,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIQCXNRNHWPCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC(=O)C(=O)N(CCC#N)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-cyanoethyl)-N-(6-methylpyridin-3-yl)-N’-(pyridin-3-ylmethyl)oxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyanoethyl Intermediate: This step involves the reaction of acrylonitrile with an appropriate amine to form the cyanoethyl intermediate.
Coupling with Pyridinyl Groups: The cyanoethyl intermediate is then reacted with 6-methylpyridin-3-amine and pyridin-3-ylmethylamine under controlled conditions to form the desired oxamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-cyanoethyl)-N-(6-methylpyridin-3-yl)-N’-(pyridin-3-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N’-(2-cyanoethyl)-N-(6-methylpyridin-3-yl)-N’-(pyridin-3-ylmethyl)oxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2-cyanoethyl)-N-(6-methylpyridin-3-yl)-N’-(pyridin-3-ylmethyl)oxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N’-(2-cyanoethyl)-N-(pyridin-3-yl)-N’-(pyridin-3-ylmethyl)oxamide: Lacks the methyl group on the pyridinyl ring.
N’-(2-cyanoethyl)-N-(6-methylpyridin-3-yl)-N’-(pyridin-2-ylmethyl)oxamide: Has a different position of the pyridinylmethyl group.
Uniqueness
N’-(2-cyanoethyl)-N-(6-methylpyridin-3-yl)-N’-(pyridin-3-ylmethyl)oxamide is unique due to the presence of both a cyanoethyl group and a methylpyridinyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups may confer specific properties that are not observed in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
